molecular formula C6H11NO4 B016114 (2S,4S)-4-Methylglutamic acid CAS No. 6141-27-1

(2S,4S)-4-Methylglutamic acid

Cat. No.: B016114
CAS No.: 6141-27-1
M. Wt: 161.16 g/mol
InChI Key: KRKRAOXTGDJWNI-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-4-Methylglutamic acid is a chiral amino acid derivative with significant importance in various scientific fields It is characterized by the presence of a methyl group at the fourth position of the glutamic acid backbone, which imparts unique stereochemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Methylglutamic acid typically involves the use of chiral starting materials and enantioselective catalysts. One common method includes the asymmetric hydrogenation of a suitable precursor, such as a substituted α-keto acid, in the presence of a chiral catalyst. This process ensures the selective formation of the desired (2S,4S) enantiomer. Additionally, the use of protecting groups, such as tert-butyldimethylsilyl, can aid in the selective synthesis and purification of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis techniques, including the use of continuous flow reactors and high-throughput screening of chiral catalysts. These methods aim to optimize yield and enantiomeric purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Methylglutamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding keto acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(2S,4S)-4-Methylglutamic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-4-Methylglutamic acid is unique due to its specific stereochemistry, which allows for selective interactions with biological targets. This property makes it valuable in the design of chiral drugs and catalysts, as well as in the study of protein-ligand interactions.

Properties

IUPAC Name

(2S,4S)-2-amino-4-methylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKRAOXTGDJWNI-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390561
Record name (2S,4S)-4-METHYLGLUTAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6141-27-1, 38523-28-3
Record name 4-Methyl-L-glutamic acid, (4S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006141271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-DL-glutamic acid, threo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038523283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,4S)-4-METHYLGLUTAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-L-Glutamic acid, (4S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPW4ZK5UGA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-methyl-DL-Glutamic acid, threo-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44Q8UU4V9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-4-Methylglutamic acid
Reactant of Route 2
(2S,4S)-4-Methylglutamic acid
Reactant of Route 3
(2S,4S)-4-Methylglutamic acid
Reactant of Route 4
(2S,4S)-4-Methylglutamic acid
Reactant of Route 5
(2S,4S)-4-Methylglutamic acid
Reactant of Route 6
(2S,4S)-4-Methylglutamic acid
Customer
Q & A

Q1: What is the significance of the stereochemistry of (2S,4S)-4-methylglutamic acid in biological systems?

A: While the provided abstracts don't delve into specific biological systems, research indicates that this compound's stereochemistry is crucial for its biological activity. For instance, in the context of daptomycin, an antibiotic, only the (2S,3R)-3-methylglutamic acid diastereomer at position twelve exhibited potent antimicrobial activity against S. aureus. [] This highlights the importance of stereochemistry in determining biological activity and interactions.

Q2: How does this compound interact with vitamin K-dependent gamma-glutamyl carboxylase (VKC)?

A: Research suggests that this compound, specifically in the form of descarboxy osteocalcin (d-OC), interacts with VKC through a unique high-affinity recognition site distinct from the propeptide-binding site. [] This interaction is crucial for the carboxylation process. Studies using synthetic peptides derived from d-OC revealed that two domains on d-OC are essential for VKC recognition: one between residues 1 and 12 and another between residues 26 and 39. [] This suggests a complex binding interaction involving multiple contact points between d-OC and VKC.

Q3: Are there efficient synthetic routes for producing this compound?

A: Yes, several efficient synthetic routes for this compound have been developed. One research paper highlights a "convenient and efficient synthesis" [, ], although the specific details of the methodology are not provided in the abstract. These advancements in synthetic chemistry allow researchers to access this important compound for further investigation and potential applications.

Q4: Can this compound be utilized in the production of other pharmaceutically relevant compounds?

A: Research suggests that this compound can be utilized in the production of 1β-methylcarbapenem compounds. [] When a thienamycin-producing microorganism is cultured in a medium supplemented with a this compound analogue, it leads to the production of 1β-methylcarbapenem. [] These compounds hold promise as pharmaceutical agents or precursors for developing novel therapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.